![molecular formula C46H48N2O6 B12813170 5-isopropyl-3-methyl-8-[(E)-phenethyliminomethyl]-2-[1,6,7-trihydroxy-5-isopropyl-3-methyl-8-[(E)-phenethyliminomethyl]-2-naphthyl]naphthalene-1,6,7-triol CAS No. 6974-00-1](/img/structure/B12813170.png)
5-isopropyl-3-methyl-8-[(E)-phenethyliminomethyl]-2-[1,6,7-trihydroxy-5-isopropyl-3-methyl-8-[(E)-phenethyliminomethyl]-2-naphthyl]naphthalene-1,6,7-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC 40262 is a chemical compound that has garnered interest in various fields of scientific research
Preparation Methods
Industrial Production Methods: Industrial production methods for NSC 40262 would typically involve scaling up the laboratory synthesis processes to produce the compound in larger quantities. This often requires optimization of reaction conditions, purification processes, and quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: NSC 40262 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties, making it suitable for different applications.
Common Reagents and Conditions: The common reagents and conditions used in the reactions involving NSC 40262 include oxidizing agents, reducing agents, and catalysts. These reagents facilitate the desired chemical transformations, leading to the formation of major products.
Major Products Formed: The major products formed from the reactions of NSC 40262 depend on the specific reaction conditions and reagents used
Scientific Research Applications
NSC 40262 has a wide range of scientific research applications, including but not limited to its use in chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent for various chemical reactions. In biology, it has potential applications in studying cellular processes and mechanisms. In medicine, NSC 40262 is being investigated for its potential therapeutic effects. In industry, it is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of NSC 40262 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in cellular processes and functions. The detailed molecular targets and pathways involved in the action of NSC 40262 are still under investigation, and further research is needed to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds: NSC 40262 can be compared with other similar compounds to highlight its uniqueness. Some of the similar compounds include those with similar chemical structures or properties. These comparisons help in understanding the distinct features and potential advantages of NSC 40262 over other compounds.
Uniqueness: The uniqueness of NSC 40262 lies in its specific chemical structure and properties, which make it suitable for various applications. Its ability to undergo different chemical reactions and its potential therapeutic effects are some of the factors that set it apart from other similar compounds.
Conclusion
NSC 40262 is a compound with significant potential in various fields of scientific research Its unique properties and wide range of applications make it an important subject of study
Properties
CAS No. |
6974-00-1 |
|---|---|
Molecular Formula |
C46H48N2O6 |
Molecular Weight |
724.9 g/mol |
IUPAC Name |
3-methyl-8-(2-phenylethyliminomethyl)-5-propan-2-yl-2-[1,6,7-trihydroxy-3-methyl-8-(2-phenylethyliminomethyl)-5-propan-2-ylnaphthalen-2-yl]naphthalene-1,6,7-triol |
InChI |
InChI=1S/C46H48N2O6/c1-25(2)35-31-21-27(5)37(43(51)39(31)33(41(49)45(35)53)23-47-19-17-29-13-9-7-10-14-29)38-28(6)22-32-36(26(3)4)46(54)42(50)34(40(32)44(38)52)24-48-20-18-30-15-11-8-12-16-30/h7-16,21-26,49-54H,17-20H2,1-6H3 |
InChI Key |
IOMXQZQZJSROPC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C(C(=C2C(C)C)O)O)C=NCCC3=CC=CC=C3)C(=C1C4=C(C5=C(C=C4C)C(=C(C(=C5C=NCCC6=CC=CC=C6)O)O)C(C)C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



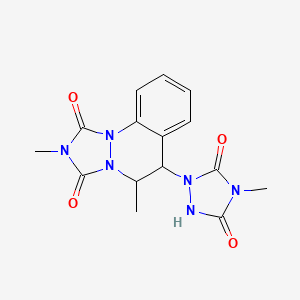
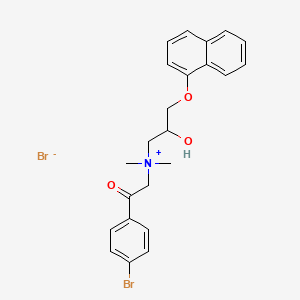
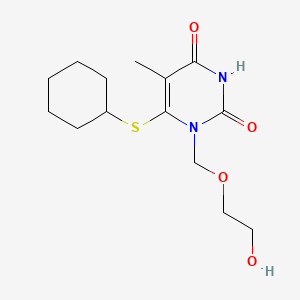

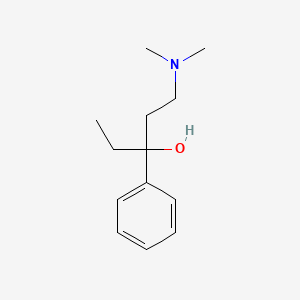
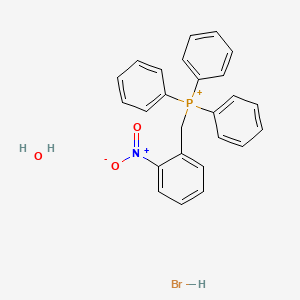
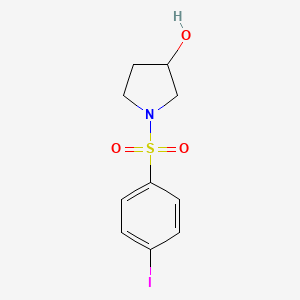
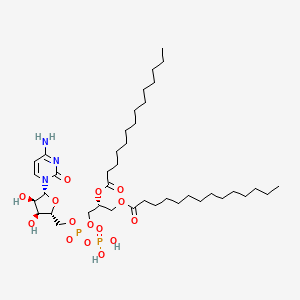
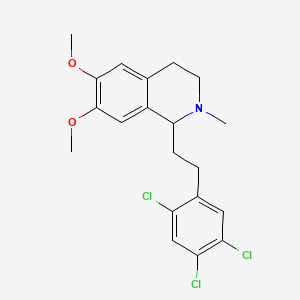
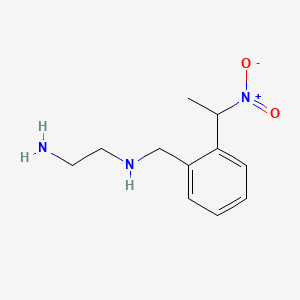
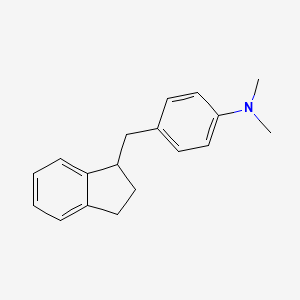
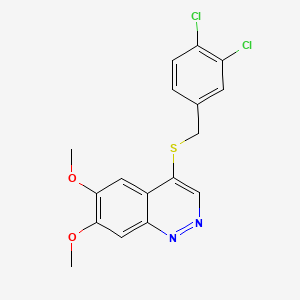
![(6S)-6,7-Dihydro-2-nitro-6-[[4-(trifluoromethoxy)phenyl]methoxy]-5H-imidazo[2,1-b][1,3]oxazine](/img/structure/B12813162.png)
